Piperidine-3,5-dione hydrochloride
Overview
Description
Piperidine-3,5-dione hydrochloride is a chemical compound with the molecular formula C5H8ClNO2 . It has an average mass of 149.576 Da and a monoisotopic mass of 149.024353 Da . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The structure of piperidine moiety is pivotal in the production of drugs .
Scientific Research Applications
Synthesis of Multireceptor Atypical Antipsychotics
- Piperidine-3,5-dione hydrochloride derivatives have been synthesized for potential use as antipsychotics. These compounds show a high affinity for dopamine D2, D3, and serotonin 5‐HT1A, 5‐HT2A, 5‐HT2C receptors, indicating their potential in treating psychiatric disorders (Chen et al., 2012).
Enantiomeric Resolution in Chiral Chemistry
- Research involving the enantiomeric resolution of piperidine-3,5-dione derivatives highlights their significance in chiral chemistry, which is crucial for the development of pharmaceuticals and understanding their interactions in biological systems (Ali et al., 2016).
Anti-Tumor and Anti-Inflammatory Properties
- Compounds synthesized from this compound exhibit mild anti-tumor activity against various human tumor cells and considerable anti-inflammatory properties, making them candidates for further research in cancer and inflammation treatments (Girgis, 2009).
Development of 5-HT2 Antagonists
- This compound derivatives have been developed as 5-HT2 antagonists, suggesting their potential use in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial and Antitubercular Activities
- Highly functionalized derivatives of this compound show promising antimicrobial and antitubercular activities, indicating their potential use in developing new antimicrobial agents (Dandia et al., 2013).
Cancer Cell Death Induction
- This compound derivatives have been shown to induce cell death in lung carcinoma cells, suggesting their potential application in cancer therapy (Hsu et al., 2008).
Cerium Photocatalysis in Organic Synthesis
- The compound plays a role in cerium photocatalysis, a method important in organic synthesis, demonstrating its versatility in chemical processes (Wang et al., 2020).
Enantiomeric Separation in Drug Development
- This compound is crucial in the enantiomeric separation of drugs, which is significant for the development of safer and more effective pharmaceuticals (Aboul‐Enein et al., 1997).
Mechanism of Action
Target of Action
Piperidine-3,5-dione hydrochloride is a compound that has been observed to have therapeutic properties, including anticancer potential It’s worth noting that piperidine derivatives have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Mode of Action
It has been suggested that piperidine derivatives can activate or inhibit several signaling pathways crucial for cancer regulation . These compounds may interact with their targets, leading to changes in the signaling pathways and ultimately affecting cell function .
Biochemical Pathways
This compound may affect various biochemical pathways. As mentioned earlier, it can regulate several crucial signaling pathways essential for the establishment of cancers . The downstream effects of these interactions could include changes in cell proliferation, apoptosis, and other cellular processes .
Result of Action
It has been suggested that piperidine derivatives can have anticancer effects . These effects may result from the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways .
Safety and Hazards
Piperidine-3,5-dione hydrochloride should be handled with care. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Piperidine and its derivatives have shown promising results in various fields of drug discovery . They are being utilized in different therapeutic applications and their importance in the pharmaceutical industry is well recognized . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Properties
IUPAC Name |
piperidine-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJNSMBNILHDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505213 | |
Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74647-23-7 | |
Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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